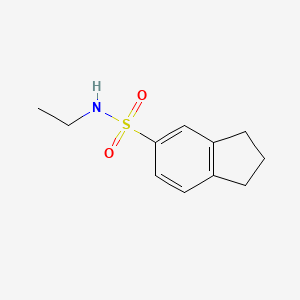

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide” is a chemical compound with the CAS Number: 35203-93-1 . It has a molecular weight of 197.26 . The IUPAC name for this compound is 5-indanesulfonamide .

Molecular Structure Analysis

The InChI code for “N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide” is1S/C9H11NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide” is a powder at room temperature . It has a melting point range of 132-136 degrees Celsius .Applications De Recherche Scientifique

Environmental Impact and Degradation

Research has explored the environmental presence and degradation of perfluorinated sulfonamides, which share structural similarities with N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide. Studies reveal the occurrence of these compounds in indoor and outdoor environments, highlighting their persistence and potential for human exposure through air and dust (Shoeib et al., 2005). Additionally, the biotransformation of sulfonamide derivatives in soil has been quantitatively investigated, emphasizing their conversion to perfluorooctane sulfonic acid (PFOS) and other persistent derivatives (Sandra Mejia Avendaño & Jinxia Liu, 2015).

Material Science and Catalysis

In the field of material science, sulfonamide compounds have been utilized in the synthesis of novel complexes. For instance, N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide has been used as a ligand to create complexes with interesting supramolecular architectures and potential applications in catalysis and material design (Shu’ni Li et al., 2009). Additionally, sulfonated graphene has been developed as an effective solid acid catalyst, indicating the potential of sulfonamide-related materials in facilitating chemical reactions (J. Ji et al., 2011).

Pharmaceutical and Biomedical Applications

In pharmaceutical research, sulfonamide derivatives have been investigated for their potential as serotonin receptor antagonists, showcasing the therapeutic potential of sulfonamide-based compounds in treating neurological disorders (N. Mesquida et al., 2009). Furthermore, sulfonamide phenylalanine analogues have been explored for their antibacterial, antifungal, and anticancer properties, demonstrating the diverse bioactivity of sulfonamide compounds (K. Devi & P. Awasthi, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mécanisme D'action

Target of Action

The primary target of N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in various inflammatory diseases .

Mode of Action

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide interacts with its target by binding directly to the NLRP3 protein . This binding action blocks the assembly and activation of the NLRP3 inflammasome .

Biochemical Pathways

The compound’s interaction with the NLRP3 inflammasome affects the pyroptosis pathway . Pyroptosis is a form of programmed cell death that occurs in response to inflammation. By inhibiting the NLRP3 inflammasome, the compound effectively inhibits cell pyroptosis .

Pharmacokinetics

The compound’s molecular weight of 1462289 suggests that it may have favorable bioavailability.

Result of Action

The result of N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide’s action is the inhibition of cell pyroptosis . This can lead to a decrease in inflammation, which may be beneficial in the treatment of various inflammatory diseases .

Propriétés

IUPAC Name |

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-2-12-15(13,14)11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEYYXLAHBQHCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(CCC2)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2943796.png)

![(1R,4R,6R,7S)-6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2943797.png)

![1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2943798.png)

![(E)-3-(4-(tert-butyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2943801.png)

![2-Amino-2-(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2943802.png)

![N-(4-Aminocyclohexyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide;hydrochloride](/img/structure/B2943805.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2943816.png)

![N-[(4-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2943818.png)